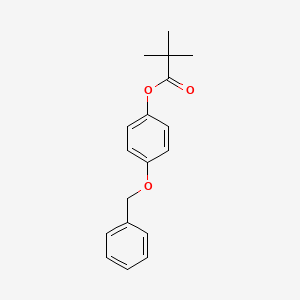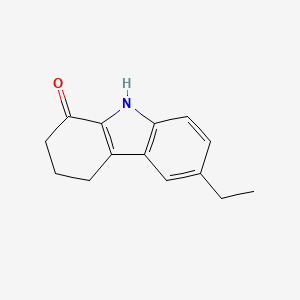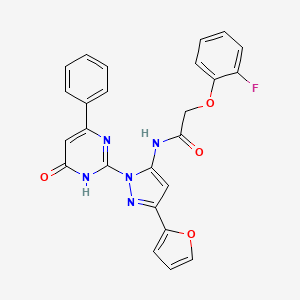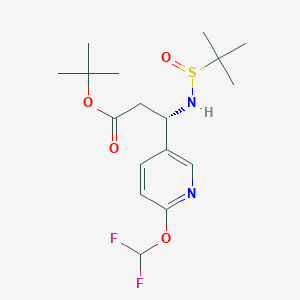![molecular formula C14H21FN2O2S B2453096 1-[(4-Fluorophenyl)methyl]-3-(2-methoxy-4-methylsulfanylbutyl)urea CAS No. 2320210-37-3](/img/structure/B2453096.png)
1-[(4-Fluorophenyl)methyl]-3-(2-methoxy-4-methylsulfanylbutyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Fluorophenyl)methyl]-3-(2-methoxy-4-methylsulfanylbutyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as FMU-3 and belongs to the class of urea derivatives. The unique structure of FMU-3 makes it a promising candidate for use in scientific research, particularly in the field of medicinal chemistry.
作用机制
The mechanism of action of FMU-3 involves the inhibition of tubulin polymerization, which is essential for cell division. FMU-3 binds to the colchicine binding site on tubulin, which prevents the formation of microtubules. This, in turn, disrupts the normal cell division process, leading to cell death. The unique mechanism of action of FMU-3 makes it a promising candidate for the development of new cancer drugs.
Biochemical and Physiological Effects
FMU-3 has been shown to possess a range of biochemical and physiological effects. Studies have shown that FMU-3 exhibits potent antitumor activity against various cancer cell lines. FMU-3 has also been shown to possess anti-inflammatory and analgesic properties. Additionally, FMU-3 has been shown to exhibit antibacterial activity against various bacterial strains.
实验室实验的优点和局限性
FMU-3 has several advantages for use in laboratory experiments. The compound is stable and can be easily synthesized using standard laboratory techniques. Additionally, FMU-3 exhibits potent activity against various cancer cell lines, making it a useful tool for studying the mechanism of action of cancer drugs. However, FMU-3 also has certain limitations. The compound is relatively expensive, which can limit its use in certain experiments. Additionally, the synthesis of FMU-3 is a complex process that requires specialized equipment and expertise.
未来方向
There are several future directions for research on FMU-3. One potential direction is the development of new cancer drugs based on the structure of FMU-3. The unique mechanism of action of FMU-3 makes it a promising candidate for the development of new cancer drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of FMU-3. This could lead to the development of new drugs for the treatment of various diseases. Finally, the synthesis of FMU-3 could be optimized to reduce the cost and increase the yield of the compound.
合成方法
The synthesis of FMU-3 involves a series of chemical reactions that require specific conditions and reagents. The most common method for synthesizing FMU-3 involves the reaction of 4-fluorobenzylamine with 2-methoxy-4-methylsulfanylbutyl isocyanate. The resulting product is then treated with hydrochloric acid to yield FMU-3. The synthesis of FMU-3 is a complex process that requires specialized equipment and expertise.
科学研究应用
FMU-3 has been extensively studied for its potential applications in various scientific fields. One of the primary applications of FMU-3 is in the field of medicinal chemistry. Studies have shown that FMU-3 exhibits potent antitumor activity against various cancer cell lines. The mechanism of action of FMU-3 involves the inhibition of tubulin polymerization, which is essential for cell division. FMU-3 has also been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs.
属性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(2-methoxy-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O2S/c1-19-13(7-8-20-2)10-17-14(18)16-9-11-3-5-12(15)6-4-11/h3-6,13H,7-10H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIXLBJWIXSMFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)NCC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorophenyl)methyl]-3-[2-methoxy-4-(methylsulfanyl)butyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2453013.png)
![4-(2-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2453014.png)
![1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid](/img/structure/B2453015.png)
![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2453017.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid](/img/no-structure.png)


![N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2453025.png)
![5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2453027.png)
![6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B2453028.png)



